![molecular formula C14H14N2O B14250008 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- CAS No. 383426-38-8](/img/structure/B14250008.png)
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- is a heterocyclic compound that features a pyridine ring substituted with a formyl group at the 4-position and an amino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- typically involves the reaction of 4-pyridinecarboxaldehyde with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-Pyridinecarboxylic acid.
Reduction: 4-Hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as metal-organic frameworks (MOFs) and as a corrosion inhibitor for metals.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit the function of enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinecarboxaldehyde: Lacks the amino group and has different reactivity and applications.
2-Pyridinecarboxaldehyde: Substituted at a different position, leading to variations in chemical behavior.
3-Pyridinecarboxaldehyde: Another positional isomer with distinct properties.
Uniqueness
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- is unique due to the presence of both the formyl and amino groups, which confer specific reactivity and enable its use in diverse applications. Its ability to form Schiff bases and coordinate with metal ions makes it particularly valuable in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
383426-38-8 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-[[(1S)-1-phenylethyl]amino]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H14N2O/c1-11(13-5-3-2-4-6-13)16-14-9-12(10-17)7-8-15-14/h2-11H,1H3,(H,15,16)/t11-/m0/s1 |
Clé InChI |
JXIXIBIUCWQPFB-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C=O |
SMILES canonique |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


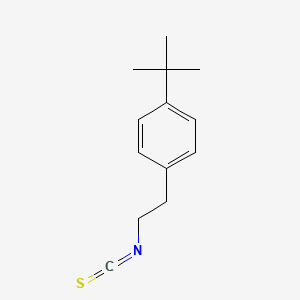
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
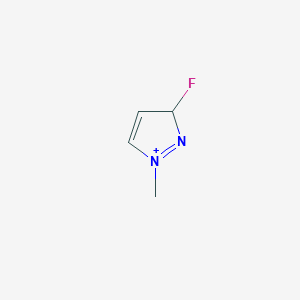
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
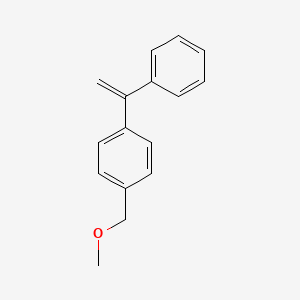
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
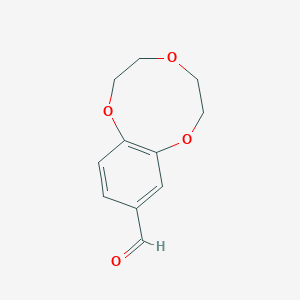

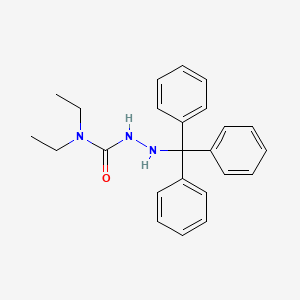
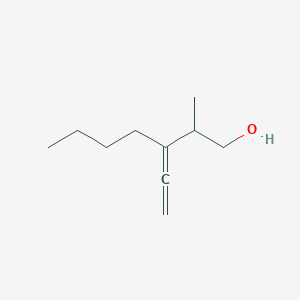
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
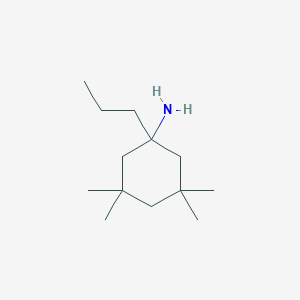
![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)
